molecular formula C15H18N4O3 B4328107 methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

Cat. No.: B4328107
M. Wt: 302.33 g/mol
InChI Key: HIHZAZXVYJTZQN-UHFFFAOYSA-N
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Description

Methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. . The final step involves esterification to introduce the butanoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyridylcarbonyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

Methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate is unique due to the presence of the pyridylcarbonyl group and the butanoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[5-methyl-3-(pyridine-4-carbonylamino)pyrazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-10-13(17-15(21)12-5-7-16-8-6-12)18-19(11)9-3-4-14(20)22-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZAZXVYJTZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{5-methyl-3-[(4-pyridylcarbonyl)amino]-1H-pyrazol-1-yl}butanoate

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